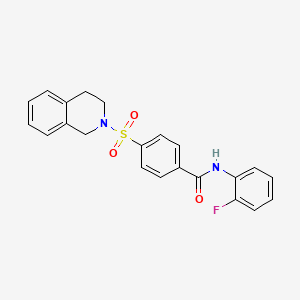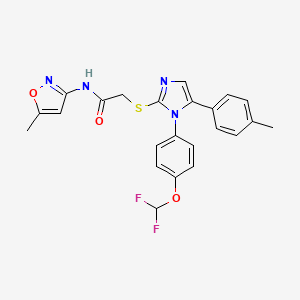
6-phenyl-2-(2-(4-(m-tolylsulfonyl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, 6-phenyl-2-(2-(4-(m-tolylsulfonyl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one, is a derivative of the pyridazinone family, which has been extensively studied for its potential pharmacological properties. Pyridazinones are known for their diverse biological activities, including antiplatelet and anticancer effects .
Synthesis Analysis
The synthesis of pyridazinone derivatives typically involves palladium-catalyzed Heck cross-coupling reactions, as demonstrated in the preparation of 6-phenyl-3(2H)-pyridazinones with various alkenyl groups at position 5 . The synthesis process requires careful protection of position 2 on the heterocyclic ring and the use of specific ligands, such as tris(o-tolyl)phosphine, to achieve successful coupling . Additionally, novel 6-phenyl-2-[3-(4-substituted piperazine-1-yl)propyl]pyridazin-3(2H)-one derivatives have been synthesized, with their structures confirmed by IR, 1H NMR, and mass spectral data .
Molecular Structure Analysis
The molecular structure of pyridazinone derivatives is characterized by the presence of a piperazine ring, which is often substituted at the 4-position. This structural feature is crucial for the biological activity of these compounds. The synthesis of 6-(4-substituted phenyl)-4,5-dihydro-3(2H)-pyridazinones involves the construction of the piperazinyl group through the cyclization of bisbromoethyl amine with 4-pyridazinonyl anilines .
Chemical Reactions Analysis
The chemical reactivity of pyridazinone derivatives is influenced by the substituents on the heterocyclic ring. The Heck alkenylation reaction is a key step in the synthesis of these compounds, and the presence of substituents can lead to the formation of by-products such as 4-phenyl-6-substituted-2-phthalazinones . The introduction of the piperazine ring and its subsequent substitution plays a significant role in the chemical behavior and pharmacological profile of these molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazinone derivatives are determined by their molecular structure. The compounds exhibit varying degrees of cytotoxicity against different human cancer cell lines, with some showing moderate activity . The introduction of specific substituents, such as the 5-methyl group, can enhance the potency of these compounds, as seen in the inhibition of ADP-induced platelet aggregation . The physical properties, such as solubility and stability, are influenced by the nature of the substituents and the overall molecular conformation.
Wissenschaftliche Forschungsanwendungen
Analgesic and Anti-inflammatory Applications
Compounds structurally related to the chemical have been synthesized and evaluated for their analgesic and anti-inflammatory activities. For instance, methyl 6-substituted-3(2H)-pyridazinone-2-ylacetate derivatives were synthesized and found to exhibit significant analgesic and anti-inflammatory effects without causing gastric ulcerogenic effects compared to reference nonsteroidal anti-inflammatory drugs. This indicates a potential for developing safer analgesic and anti-inflammatory agents (Şahina, Badiçoglu, Gökçe, Kuepeli, & Yeşilada, 2004).
Antimicrobial Activity
The synthesis and evaluation of pyridazinone derivatives have also revealed their potential as antimicrobial agents. Specifically, derivatives with arylpiperazinyl structures have been synthesized and tested for in vivo analgesic and anti-inflammatory activity, displaying significant efficacy without adverse gastric effects. These compounds were further explored for their structure-activity relationships, highlighting the importance of chemical modification in enhancing biological activity (Duendar, Goekce, Kuepeli, & Şahin, 2007).
Anticonvulsant Properties
Research on the structural and electronic properties of anticonvulsant drugs, including substituted 3-tertiary-amino-6-aryl-pyridazines, has contributed to a better understanding of their mechanism of action. X-ray diffraction and molecular orbital calculations have provided insights into the molecular structures conducive to anticonvulsant activity, guiding the development of more effective therapeutic agents (Georges, Vercauteren, Evrard, & Durant, 1989).
Herbicidal Applications
Pyridazinone derivatives have been studied for their herbicidal activity, with certain compounds inhibiting the Hill reaction and photosynthesis in plants. This research elucidates the potential of pyridazinone chemicals as weed control agents, offering a scientific basis for developing new herbicides with specific modes of action (Hilton, Scharen, St. John, Moreland, & Norris, 1969).
Eigenschaften
IUPAC Name |
2-[2-[4-(3-methylphenyl)sulfonylpiperazin-1-yl]ethyl]-6-phenylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3S/c1-19-6-5-9-21(18-19)31(29,30)26-15-12-25(13-16-26)14-17-27-23(28)11-10-22(24-27)20-7-3-2-4-8-20/h2-11,18H,12-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZQZJCSCPCRBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)CCN3C(=O)C=CC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-phenyl-2-(2-(4-(m-tolylsulfonyl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate](/img/structure/B2540166.png)


![N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2540170.png)
![N-benzyl-N-ethyl-4-[(hydroxyimino)methyl]aniline](/img/structure/B2540171.png)

![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2540173.png)
![2-butylsulfanyl-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2540174.png)

![1-(2-Methylphenyl)-3-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}urea](/img/structure/B2540178.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide](/img/structure/B2540182.png)

![ethyl 2-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamido)acetate](/img/structure/B2540184.png)